6-tert-butyl-2-[(2-chlorobenzoyl)amino]-N,N-bis(prop-2-enyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Overview
Description
6-tert-butyl-2-[(2-chlorobenzoyl)amino]-N,N-bis(prop-2-enyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with a unique structure that includes a benzothiophene core, a chlorobenzoyl group, and multiple alkyl and amide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-2-[(2-chlorobenzoyl)amino]-N,N-bis(prop-2-enyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Benzothiophene Core: This can be achieved through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of the Chlorobenzoyl Group: This step involves the acylation of the benzothiophene core using 2-chlorobenzoyl chloride in the presence of a base such as pyridine.
Final Coupling: The final step involves coupling the intermediate with tert-butylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-tert-butyl-2-[(2-chlorobenzoyl)amino]-N,N-bis(prop-2-enyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-tert-butyl-2-[(2-chlorobenzoyl)amino]-N,N-bis(prop-2-enyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-tert-butyl-2-[(2-chlorobenzoyl)amino]-N,N-bis(prop-2-enyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole-based UV absorber used in photostabilization.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): A compound with antioxidant properties used in various industrial applications.
Uniqueness
6-tert-butyl-2-[(2-chlorobenzoyl)amino]-N,N-bis(prop-2-enyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in multiple fields. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.
Properties
IUPAC Name |
6-tert-butyl-2-[(2-chlorobenzoyl)amino]-N,N-bis(prop-2-enyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31ClN2O2S/c1-6-14-29(15-7-2)25(31)22-19-13-12-17(26(3,4)5)16-21(19)32-24(22)28-23(30)18-10-8-9-11-20(18)27/h6-11,17H,1-2,12-16H2,3-5H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTKMCUTOYFMNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N(CC=C)CC=C)NC(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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